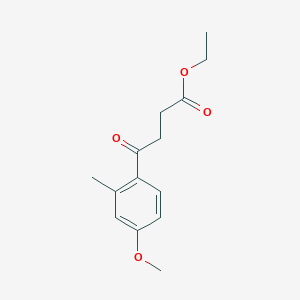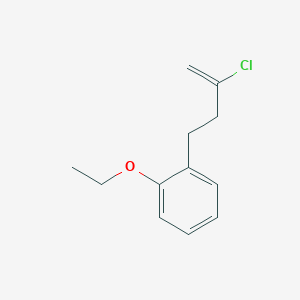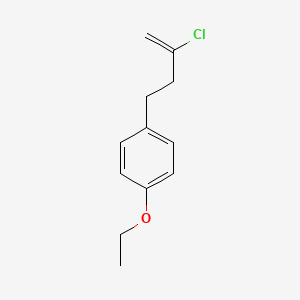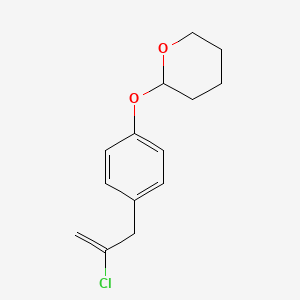
3-(4-Biphenyl)-2-chloro-1-propene
Overview
Description
Biphenyl compounds are highly valuable building blocks in organic synthesis . They are used in many pharmaceutically active ingredients such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic and infertility treatments .
Synthesis Analysis
Biphenyl compounds can be synthesized using various methods. For instance, a synthetic route for biphenyls has been established using isopropyl nitrite to diazotize aniline derivatives at room temperature .
Molecular Structure Analysis
The molecular structure of biphenyl compounds can be quite complex. For example, 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA) is a rigid symmetric polyamide with a diamine having a long distance between amine groups and reactive end gaps .
Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. For instance, the Friedel–Crafts reaction, Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, cyanation, amination, and various electrophilic substitution reactions are related to biphenyl scaffolds .
Physical And Chemical Properties Analysis
Biphenyl compounds have unique physical and chemical properties. For example, 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA) has a molecular weight of 294.22 and a melting point of 299-305 °C (lit.) .
Scientific Research Applications
1. Fabrication of Colorless Polyimide Film for Transparent and Flexible Electronics Colorless polyimide (CPI) has been attracting much attention in recent years due to its potential applications in transparent and flexible electronics . CPI films are used in image display devices, optical films, organic photovoltaics, flexible printing circuit boards, and other optoelectronic devices . The 3-(4-Biphenyl)-2-chloro-1-propene could potentially be used in the synthesis of such CPI films.
Synthesis of Biphenyl Compounds
Biphenyl compounds have a wide range of applications in pharmaceuticals such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic and infertility treatments . They are also present in numerous natural products as well as in biologically active agrochemicals . The 3-(4-Biphenyl)-2-chloro-1-propene could be used in the synthesis of these biphenyl compounds.
Fabrication of High-Performance Supercapacitors
Nickel-based metal-organic frameworks (MOF) using organic linker 4,4′-biphenyl dicarboxylic acid (BPDC) have been synthesized for high-performance supercapacitors . The 3-(4-Biphenyl)-2-chloro-1-propene could potentially be used in the synthesis of such MOFs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJKFLHXQUWFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Biphenyl)-2-chloro-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)
![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)

![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)









